molecular formula C25H21F6N7O2 B10943804 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1H-indazol-6-yl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1H-indazol-6-yl)acetamide

Cat. No.: B10943804
M. Wt: 565.5 g/mol
InChI Key: KZLMHXKYADQGBK-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-{2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}-1H-INDAZOL-6-YL)ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-{2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}-1H-INDAZOL-6-YL)ACETAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopropyl and trifluoromethyl groups are introduced through specific reactions, such as trifluoromethylation and cyclopropanation. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted under specific conditions using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-{2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}-1H-INDAZOL-6-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyclopropyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-{2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}-1H-INDAZOL-6-YL)ACETAMIDE exhibits unique properties due to the presence of the indazole ring and the specific arrangement of functional groups, which may enhance its biological activity and selectivity.

Properties

Molecular Formula

C25H21F6N7O2

Molecular Weight

565.5 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]indazol-6-yl]acetamide

InChI

InChI=1S/C25H21F6N7O2/c26-24(27,28)20-8-17(13-1-2-13)36(34-20)11-22(39)33-16-6-5-15-10-32-38(19(15)7-16)23(40)12-37-18(14-3-4-14)9-21(35-37)25(29,30)31/h5-10,13-14H,1-4,11-12H2,(H,33,39)

InChI Key

KZLMHXKYADQGBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC4=C(C=C3)C=NN4C(=O)CN5C(=CC(=N5)C(F)(F)F)C6CC6)C(F)(F)F

Origin of Product

United States

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